D-Fructose-18O

Mass Spectrometry Metabolic Tracing Isotope Dilution

Metabolic researchers requiring oxygen-specific isotopic tracing face limited options. D-Fructose-18O addresses this with a defined +2 Da mass shift for MS differentiation and 18O isotope shift in 13C NMR. - Enables precise O-atom tracking in metabolic flux, enzyme mechanism, and carbohydrate biosynthesis studies. - Quantifiable by GC-Py-IRMS for δ18O analysis or LC-MS/MS for isotope dilution quantitation. - Available as ≥98% pure solid with ambient shipping stability. For research use only; not for human use.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B15140473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-18O
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i10+2
InChIKeyBJHIKXHVCXFQLS-JAIHKTGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-18O: The Stable Oxygen-18 Labeled Fructose Standard for Oxygen-Specific Metabolic Tracing


D-Fructose-18O is a stable isotope-labeled monosaccharide in which a specific oxygen atom is replaced with the non-radioactive, heavy isotope oxygen-18 [1]. D-Fructose (D(-)-Fructose) itself is a naturally occurring ketohexose found in many plants and is a key substrate in carbohydrate metabolism [1]. The incorporation of the 18O label results in a molecular weight of 182.16 g/mol, a distinct increase from the 180.16 g/mol of unlabeled D-Fructose, and is intended for use as a tracer in metabolic research where the fate of oxygen atoms is of interest [2].

Why Unlabeled Fructose or Carbon-13 Labeled Fructose Cannot Substitute for D-Fructose-18O in Oxygen-Fate Determinations


Substitution of D-Fructose-18O with unlabeled fructose or a 13C-labeled analog is not feasible for investigations where the oxygen atom's fate is the analytical target. Unlabeled fructose provides no isotopic signature for oxygen tracing. While D-Fructose-13C provides an excellent tracer for carbon flux studies , its label does not report on oxygen exchange, cleavage, or incorporation events. The 18O label is uniquely suited for studies employing techniques like GC-Py-IRMS or 13C NMR to monitor oxygen-specific kinetics [1]. Therefore, the selection of an 18O-labeled fructose over a 13C-labeled or unlabeled alternative is mandated by the specific analytical requirement to track oxygen atoms in metabolic or chemical processes.

Quantitative Evidence for D-Fructose-18O: Analytical and Procurement Differentiation


Molecular Mass Differentiation for Mass Spectrometry and Detection

D-Fructose-18O possesses a molecular weight of 182.16 g/mol [1]. This is a direct and quantifiable difference from unlabeled D-Fructose, which has a molecular weight of 180.16 g/mol. This +2 Da mass shift enables unambiguous detection and quantification via mass spectrometry, distinct from 13C-labeled fructose analogs like D-Fructose-13C-1 (181.15 g/mol) and D-Fructose (U-13C6) (186.11 g/mol) .

Mass Spectrometry Metabolic Tracing Isotope Dilution

Analytical Precision for Oxygen Isotope Ratio Measurements

Analytical methods have been validated to measure the oxygen isotope ratio (δ18O) of individual carbohydrates, including fructose, with high precision. A novel methylation derivatization method for GC-Py-IRMS achieved a precision ranging between 0.12 and 1.09‰ for the δ18O values of various carbohydrates [1]. This level of precision is fundamental to studies requiring D-Fructose-18O as a tracer, as it enables the reliable differentiation of small, biologically relevant changes in 18O enrichment that would be indistinguishable from noise using less precise methods or with unlabeled compounds.

GC-Py-IRMS δ18O Analysis Carbohydrate Tracing

Vendor-Specified Purity as a Proxy for Lot-to-Lot Consistency

Commercial sources specify a chemical purity of ≥98% for D-Fructose-18O . While this is a baseline purity specification common to many research-grade biochemicals and does not represent a unique differentiator for the 18O-labeled compound, it serves as a minimum quality metric for procurement. For comparison, a vendor-specified purity of 99% is also available for the analogous D-Fructose (U-13C6) .

Quality Control Isotopic Purity Method Validation

Leveraging the 18O Isotope Shift in 13C NMR for Mechanistic Studies

The 18O isotope shift in 13C NMR spectroscopy provides a unique quantitative tool for studying oxygen exchange kinetics at the anomeric carbon of ketoses like D-fructose [1]. The introduction of 18O at a specific position causes a characteristic upfield shift in the NMR signal of the adjacent 13C nucleus, which can be directly measured. This method has been applied to determine the kinetics of oxygen exchange in D-fructose under various pH conditions, providing rate constants that are specific to the oxygen atom's environment and cannot be derived from experiments using unlabeled or 13C-labeled compounds [1].

NMR Spectroscopy Mechanistic Enzymology Oxygen Exchange

Key Research Application Scenarios for D-Fructose-18O


Development and Validation of LC-MS/MS Assays for Fructose Quantification

D-Fructose-18O serves as an optimal internal standard for the quantitative analysis of fructose in complex biological matrices. Its +2 Da mass shift relative to unlabeled fructose allows for clear chromatographic and mass spectrometric separation, enabling precise and accurate quantification by isotope dilution mass spectrometry. This application leverages the quantitative mass differentiation established in the evidence [1].

Tracing Oxygen Fate in Carbohydrate Metabolism and Plant Physiology

In studies of plant physiology or microbial metabolism, D-Fructose-18O can be used to trace the incorporation of oxygen from labeled water (H2¹⁸O) or to track the fate of a specific oxygen atom within the fructose molecule. The high analytical precision of GC-Py-IRMS for δ18O in carbohydrates [1] enables the reliable detection of small changes in 18O enrichment, making this a powerful tool for understanding water use efficiency, carbohydrate biosynthesis, and metabolic flux where oxygen atoms are involved.

Elucidating Enzymatic Reaction Mechanisms Involving Fructose

For researchers investigating the catalytic mechanisms of enzymes such as fructosyltransferases, aldolases, or isomerases, D-Fructose-18O is a critical probe. Its utility is based on the 18O isotope shift in 13C NMR spectroscopy [1], which allows for the direct measurement of oxygen exchange rates and the determination of whether a reaction proceeds via C-O bond cleavage. This provides mechanistic insights that are inaccessible using unlabeled or carbon-labeled substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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